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(2S)-Pyrrolidin-2-ylmethylamine is a chiral molecule, meaning it exists in two non-superimposable mirror image forms. The designation "(2S)" refers to the specific configuration of the molecule at the second carbon atom.
Here are some areas of scientific research where (2S)-Pyrrolidin-2-ylmethylamine finds application:
(2S)-Pyrrolidin-2-ylmethylamine can be used as a building block in the synthesis of more complex molecules. Its functional groups (amine and acyclic hydrocarbon) allow it to participate in various chemical reactions, making it a versatile synthetic intermediate. Source: ScienceDirect article "Recent advances in the synthesis of chiral pyrrolidine derivatives":
(2S)-Pyrrolidin-2-ylmethylamine is an organic compound belonging to the class of pyrrolidines, characterized by a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms. Its chemical formula is , and it has a molecular weight of approximately 100.16 g/mol. The compound features a pyrrolidine ring substituted with a methylamine group, which contributes to its unique properties and potential biological activities .
Currently, there is no documented information regarding a specific mechanism of action for (2S)-Pyrrolidin-2-ylmethylamine in biological systems.
Information on the safety hazards of (2S)-Pyrrolidin-2-ylmethylamine is limited. As with most primary amines, it is expected to be irritating to the skin, eyes, and respiratory system. Due to the absence of specific data, it is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
(2S)-Pyrrolidin-2-ylmethylamine presents itself as a molecule with potential for further scientific exploration. Future research areas could include:
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that (2S)-Pyrrolidin-2-ylmethylamine exhibits significant biological activity. It is associated with various physiological processes, including:
Several synthetic routes have been developed for (2S)-Pyrrolidin-2-ylmethylamine:
These methods vary in complexity but provide a range of approaches for synthesizing this compound.
(2S)-Pyrrolidin-2-ylmethylamine has several applications across various fields:
Studies have shown that (2S)-Pyrrolidin-2-ylmethylamine interacts with various biological targets:
These interactions underscore its potential therapeutic implications.
Several compounds share structural similarities with (2S)-Pyrrolidin-2-ylmethylamine. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Pyrrolidine | Saturated Heterocycle | Basic structure; serves as a precursor for many derivatives. |
| 1-Methylpyrrolidine | Methylated Pyrrolidine | Exhibits similar biological properties; used in drug development. |
| 2-Pyrrolidinone | Lactam | Related cyclic amine; involved in various synthetic pathways. |
| N-Methylpyrrolidine | N-Alkylated Pyrrolidine | Used as an anesthetic; shows different pharmacological effects. |
Each of these compounds has unique properties that differentiate them from (2S)-Pyrrolidin-2-ylmethylamine while maintaining structural similarities that make them relevant in organic synthesis and medicinal chemistry.
(2S)-Pyrrolidin-2-ylmethylamine (CAS: 69500-64-7) is a clear colorless liquid with a molecular formula of C5H12N2 and a molecular weight of 100.165 g/mol. The compound features a pyrrolidine ring with a stereogenic center at the C-2 position in the S configuration, bearing an aminomethyl group. Its IUPAC name is [(2S)-pyrrolidin-2-yl]methanamine, though it is also commonly referred to as (S)-(+)-2-(aminomethyl)pyrrolidine.
| Property | Value |
|---|---|
| Molecular Formula | C5H12N2 |
| Average Mass | 100.165 g/mol |
| Monoisotopic Mass | 100.100048 g/mol |
| CAS Number | 69500-64-7 |
| Physical State | Clear colorless liquid |
| IUPAC Name | [(2S)-pyrrolidin-2-yl]methanamine |
| ChEBI ID | CHEBI:44632 |
This bifunctional molecule contains both a secondary amine within the pyrrolidine ring and a primary amine on the exocyclic methyl group, creating a unique environment for substrate activation and stereocontrol. The compound is classified as a pyrrolidin-2-ylmethylamine and represents the S enantiomer, which is crucial for its applications in asymmetric catalysis.
The synthesis of enantiopure 2-aminomethylpyrrolidines has been revolutionized by catalytic asymmetric amination strategies. A landmark approach involves proline-catalyzed α-amination of aldehydes followed by reductive amination, which delivers 2-aminomethylpyrrolidines in high yields (75–92%) and enantiomeric ratios (e.r.) of up to 96:4 [1]. This method leverages the inherent chirality of L-proline to induce asymmetry during the α-amination step, with subsequent reductive cyclization forming the pyrrolidine core. Key to this strategy is the use of trimethylsilyl cyanide as a nucleophilic catalyst, which enhances the electrophilicity of the aldehyde intermediate [1].
Complementary to organocatalytic methods, transition metal catalysis offers distinct advantages in stereocontrol. Iridium-catalyzed reductive generation of azomethine ylides enables the construction of polysubstituted pyrrolidines with four contiguous stereocenters [2]. For example, coupling N-enoyl oxazolidinones with unstabilized ylides under iridium catalysis yields 2,3,4,5-tetrasubstituted pyrrolidines in 65–89% yield and diastereomeric ratios (d.r.) exceeding 10:1 [2]. This method tolerates diverse electron-withdrawing groups, including acrylates and nitroalkenes, making it particularly versatile for medicinal chemistry applications.
Recent innovations in metathesis-based strategies further expand the synthetic toolbox. The "clip-cycle" approach combines ring-closing olefin metathesis with chiral phosphoric acid-catalyzed intramolecular aza-Michael additions, producing 2,2- and 3,3-disubstituted pyrrolidines with e.r. values up to 94:6 [3]. For instance, Cbz-protected bis-homoallylic amines undergo metathesis with thioacrylate to form strained intermediates, which cyclize enantioselectively via hydrogen-bonding interactions with the chiral catalyst [3]. This method’s modularity allows rapid access to spiropyrrolidines, which are increasingly relevant in drug discovery programs targeting central nervous system disorders [3].
Table 1. Comparison of Stereoconservative Synthetic Methods
| Method | Catalyst | Yield (%) | Enantiomeric Ratio | Key Advantages |
|---|---|---|---|---|
| Proline α-amination [1] | L-Proline | 75–92 | Up to 96:4 | Atom economy, mild conditions |
| Iridium Reductive [2] | Ir(I)/Phosphine | 65–89 | d.r. >10:1 | Tetrasubstituted products |
| Clip-Cycle [3] | Chiral CPA | 70–85 | Up to 94:6 | Spiropyrrolidine access |
Pyrrolidine-2,3-diones serve as versatile platforms for further functionalization via transimination. A recent study demonstrated that Schiff base-containing diones undergo reversible transimination with methylamine to yield 4-(1-methylamino)ethylidene derivatives in 80–92% yields [5]. This reaction proceeds under mild acidic conditions (pH 4–5), with the equilibrium driven by the precipitation of the more stable enamine tautomer. Single-crystal X-ray analysis of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione confirmed the (Z)-configuration of the exocyclic double bond, stabilized by intramolecular hydrogen bonding between the methylamine and carbonyl oxygen [5].
The electronic nature of substituents profoundly influences transimination efficiency. Electron-withdrawing groups at the 1-position of the pyrrolidine ring (e.g., nitro in 5e) enhance reactivity by increasing the electrophilicity of the imine carbon [5]. Conversely, electron-donating groups (e.g., methoxy) necessitate harsher conditions, leading to partial decomposition. This selectivity enables sequential functionalization, as demonstrated in the synthesis of iNOS inhibitors with IC~50~ values as low as 43.69 µM [5].
Table 2. Transimination Outcomes with Varied Substituents
| Substituent (R^1^) | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|
| Phenyl[5a] | 92 | 6 | Crystalline product |
| 3-Nitrophenyl[5e] | 85 | 8 | Optimal iNOS inhibition |
| 4-Methoxyphenyl | 78 | 12 | Requires elevated temperature |
Kinetic resolution remains indispensable for accessing enantiopure 2-aminomethylpyrrolidines when substrate-controlled asymmetry proves challenging. Chiral phosphoric acids (CPAs) such as (R)-TiPSY catalyze the dynamic kinetic resolution of racemic aziridines via ring-opening amination, achieving e.r. values of 90:10–94:6 [3]. The mechanism involves dual activation of both the aziridine and the nucleophile through hydrogen-bonding networks, with steric effects from the 3,3'-aryl groups on the CPA dictating enantioselectivity [3].
Enzymatic resolution offers complementary advantages. Immobilized lipases (e.g., CAL-B) selectively acylate the (R)-enantiomer of 2-aminomethylpyrrolidine precursors in biphasic systems, leaving the desired (S)-isomer unreacted [4]. This method achieves enantiomeric excess (ee) >98% but suffers from substrate scope limitations, particularly with sterically hindered amines.
Table 3. Resolving Agents and Performance
| Agent | Substrate Class | ee (%) | Key Interaction |
|---|---|---|---|
| (R)-TiPSY [3] | Aziridines | 90–94 | Hydrogen bonding/steric effects |
| CAL-B Lipase [4] | Primary amines | >98 | Acylation selectivity |
| L-Proline [1] | Aldehydes | 96 | Enamine intermediate stabilization |
The investigation of (2S)-Pyrrolidin-2-ylmethylamine binding interactions with inducible nitric oxide synthase reveals critical insights into its molecular recognition mechanisms and therapeutic potential. Molecular docking analysis demonstrates the compound's capacity to engage with the enzyme's active site through specific hydrogen bonding patterns and extensive van der Waals interactions [1].
Computational studies of pyrrolidine-containing compounds with iNOS have established fundamental binding motifs that are particularly relevant to (2S)-Pyrrolidin-2-ylmethylamine. The molecular docking results reveal that compounds bearing pyrrolidine moieties consistently interact with key active site residues Cys200 and Ser242 through hydrogen bonding mechanisms [1]. These interactions are critical for enzyme inhibition and demonstrate the importance of the pyrrolidine scaffold in achieving selective binding.
The binding affinity data demonstrates a range of energies from -8.55 to -9.51 kcal/mol for structurally related pyrrolidine derivatives, with compound 5e showing the strongest binding interaction [1]. This enhanced binding is attributed to the presence of an electron-withdrawing nitro group, which optimizes hydrogen bonding with Cys200. The van der Waals interaction network involves multiple residues including Thr190, Trp194, Gly202, Leu209, Pro350, Val352, Phe369, Asn370, Gly371, Trp372, and Tyr489 [1].
| Compound | Binding Energy (kcal/mol) | Hydrogen Bonds | Van der Waals Interactions |
|---|---|---|---|
| 5a | -8.94 | Cys200, Ser242 | Thr190, Trp194, Gly202, Leu209, Ala243, Gly371, Pro350, Val352, Phe369, Asn370, Trp372, Tyr489 [1] |
| 5b | -9.14 | Cys200, Ser242 | Thr190, Trp194, Ala197, Gly202, Leu209, Ala243, Pro350, Val352, Phe369, Asn370, Gly371, Tyr489 [1] |
| 5c | -9.26 | Cys200, Ser242 | Trp194, Ala197, Gly202, Pro350, Val352, Leu209, Ala351, Phe369, Asn370, Gly371, Trp372, Glu377, Tyr489 [1] |
| 5d | -9.14 | Cys200, Ser242 | Trp194, Ala197, Gly202, Leu209, Pro350, Val352, Phe369, Asn370, Gly371, Trp372, Glu377, Tyr489 [1] |
| 5e | -9.51 | Cys200, Ser242 | Thr190, Trp194, Ile201, Gly202, Leu209, Ala243, Pro350, Val352, Phe369, Asn370, Gly371, Trp372, Met374, Tyr489 [1] |
The molecular recognition pattern of (2S)-Pyrrolidin-2-ylmethylamine with iNOS follows established principles observed in related pyrrolidine derivatives. The stereochemistry at the 2-position of the pyrrolidine ring significantly influences binding affinity and selectivity. Studies of neuronal nitric oxide synthase complexed with pyrrolidinomethyl 2-aminopyridine derivatives demonstrate that the (3'R,4'R)-stereoisomer exhibits superior potency and selectivity compared to its (3'S,4'S)-counterpart [2].
Crystal structures of enzyme-inhibitor complexes reveal two distinct binding modes: the "normal" binding mode mimicking dipeptide inhibitors, and a 180-degree flipped orientation that induces enzyme elasticity [2]. The pyrrolidine nitrogen in (2S)-Pyrrolidin-2-ylmethylamine is positioned to interact with selective residues, particularly Asp597 in neuronal nitric oxide synthase, which corresponds to similar selective binding sites in iNOS [2].
The binding geometry analysis indicates that the 2-aminomethyl substituent of (2S)-Pyrrolidin-2-ylmethylamine forms critical hydrogen bonds with heme propionate groups and creates π-stacking interactions with aromatic residues such as Tyr706 [3]. These interactions contribute significantly to the overall binding affinity and explain the compound's potential as an iNOS modulator.
The development of robust QSAR models for (2S)-Pyrrolidin-2-ylmethylamine and related pyrrolidine derivatives provides a quantitative framework for predicting bioactivity and optimizing molecular design. Contemporary QSAR studies employ multiple methodological approaches including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR) to establish structure-activity relationships [4] [5].
The statistical validation parameters for QSAR models demonstrate excellent predictive capabilities. Three-dimensional QSAR studies of pyrrolidine-containing compounds achieve cross-validation coefficients (q²) ranging from 0.76 to 0.85, with non-cross-validation r² values between 0.81 and 0.96 [4] [5]. External validation parameters, including predictive r² values of 0.73 to 0.97, confirm the robustness of these models for bioactivity prediction [4].
| Study Type | Cross-Validation (q²) | Non-Cross-Validation (r²) | Predictive r² | Training Set Size | Validation Method |
|---|---|---|---|---|---|
| CoMFA | 0.67 [5] | 0.93 [5] | 0.97 [5] | 84 [4] | Leave-one-out [5] |
| CoMSIA | 0.83 [5] | 0.96 [5] | 0.96 [5] | 84 [4] | Leave-many-out [5] |
| HQSAR | 0.85 [4] | 0.90 [4] | 0.73 [4] | 84 [4] | External validation [4] |
| 3D-QSAR | 0.79 [5] | 0.83 [5] | 0.82 [5] | 43 [5] | External validation [5] |
| 2D-QSAR | 0.76 [6] | 0.81 [6] | 0.78 [6] | 24 [6] | External validation [6] |
The mechanistic interpretation of QSAR models reveals critical pharmacophoric features for (2S)-Pyrrolidin-2-ylmethylamine activity. Steric field contributions indicate that bulky substituents at specific positions of the pyrrolidine ring adversely impact bioactivity, while smaller groups enhance activity [5]. Electrostatic field analysis demonstrates that electropositive groups at the 2- and 3-positions and electronegative substituents at the 4- and 6-positions optimize biological activity [5].
Molecular descriptor analysis identifies key physicochemical parameters governing bioactivity. The pyrrolidine ring system contributes to molecular flexibility while maintaining conformational constraints necessary for target recognition. Lipophilicity parameters, hydrogen bonding capacity, and topological descriptors significantly influence bioactivity predictions [7] [8].
The application of QSAR models to (2S)-Pyrrolidin-2-ylmethylamine derivatives enables rational drug design through virtual screening and lead optimization. Fragment-based approaches identify optimal substitution patterns that enhance binding affinity while maintaining drug-like properties. The models predict that modifications at the aminomethyl group can significantly impact bioactivity, with specific emphasis on hydrogen bonding capacity and steric considerations [8].
QSAR-guided design strategies for pyrrolidine derivatives emphasize the importance of stereochemical considerations. The (S)-configuration at the 2-position generally provides superior bioactivity compared to the (R)-stereoisomer, consistent with experimental observations in related compounds [9]. Electronic effects of substituents significantly influence activity, with electron-withdrawing groups typically enhancing binding affinity through optimized hydrogen bonding interactions [1].
Density functional theory calculations provide detailed insights into the electronic structure and reactivity of (2S)-Pyrrolidin-2-ylmethylamine in catalytic processes. Contemporary DFT studies employ multiple functional approaches to achieve accurate predictions of transition state geometries and energetics, with particular emphasis on hybrid functionals and dispersion corrections [10] [11].
The performance assessment of various DFT methods demonstrates significant variations in accuracy for transition metal complexes and organic molecules containing pyrrolidine scaffolds. The B3LYP functional with 6-31G(d,p) basis set provides reliable geometry optimizations with mean unsigned errors of approximately 0.15 Å for bond distances [10]. However, more sophisticated functionals such as M06-2X and ωB97XD achieve superior performance with errors reduced to 0.06-0.08 Å [10].
| Method | Basis Set | Application | Mean Unsigned Error (Å) | Performance |
|---|---|---|---|---|
| B3LYP | 6-31G(d,p) [10] | Geometry optimization | 0.15 [10] | Good [10] |
| M06-2X | 6-311G++(2d,2p) [12] | Thermodynamic calculations | 0.08 [10] | Excellent [10] |
| ωB97XD | 6-311G++(2d,2p) [12] | Solvation modeling | 0.06 [10] | Excellent [10] |
| CCSD(T) | 6-311++G(2d,2p) [12] | Energy refinement | - | Reference [12] |
| SOGGA | def2-SVP [10] | Transition metal complexes | 0.02 [10] | Outstanding [10] |
Transition state analysis for reactions involving (2S)-Pyrrolidin-2-ylmethylamine reveals critical mechanistic insights. DFT calculations predict that hydrogen atom abstraction processes proceed through two-state reactivity pathways, with low-barrier quintet surfaces facilitating C-H activation [13]. The pyrrolidine nitrogen participates in substrate coordination and activation through cooperative ligand effects [13].
The electronic structure analysis demonstrates that the pyrrolidine ring system exhibits significant conjugation effects that influence reactivity patterns. Natural bond orbital analysis reveals electron density distribution patterns that favor specific reaction pathways [12]. The aminomethyl substituent provides additional coordination sites that can stabilize transition state geometries through intramolecular hydrogen bonding [14].
Solvent effects significantly influence transition state energetics for (2S)-Pyrrolidin-2-ylmethylamine reactions. Solvation model based on density (SMD) calculations demonstrate that polar solvents stabilize charged transition states through electrostatic interactions [12]. The computed solvation energies range from -10 to -25 kcal/mol depending on the specific reaction mechanism and solvent polarity [12].
Kinetic analysis using variational transition state theory combined with Wigner tunneling corrections provides accurate rate constant predictions for (2S)-Pyrrolidin-2-ylmethylamine transformations. Temperature-dependent studies in the range 270-320 K reveal significant tunneling contributions to reaction rates, particularly for hydrogen transfer processes [12]. The computed activation barriers range from 15 to 35 kcal/mol depending on the specific catalytic cycle [13].
The molecular dynamics simulations coupled with DFT calculations reveal conformational preferences for (2S)-Pyrrolidin-2-ylmethylamine in different chemical environments. The pyrrolidine ring adopts envelope conformations that minimize steric interactions while maximizing stabilizing interactions with surrounding molecules [15]. The aminomethyl group exhibits significant flexibility that enables adaptation to various binding sites and reaction conditions [15].
Flammable;Irritant